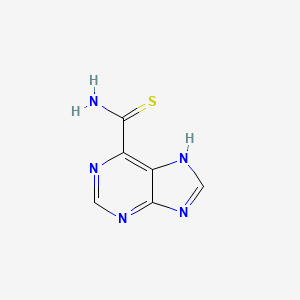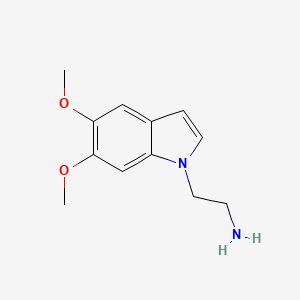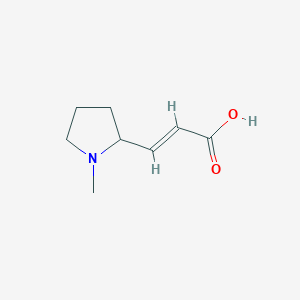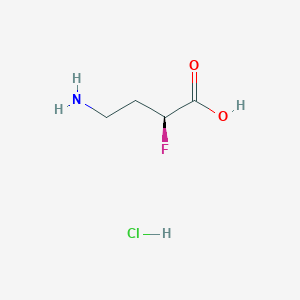
9-Chloro-3-fluoro-5-methylacridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Chloro-3-fluoro-5-methylacridine is a heterocyclic compound belonging to the acridine family. It is characterized by the presence of chlorine, fluorine, and methyl substituents on the acridine core. The molecular formula of this compound is C14H9ClFN, and it has a molecular weight of 245.68 g/mol . Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Chloro-3-fluoro-5-methylacridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 9-chloroacridine as a starting material, which undergoes fluorination and methylation reactions to yield the desired compound. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
化学反应分析
Types of Reactions: 9-Chloro-3-fluoro-5-methylacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents at the chlorine or fluorine positions .
科学研究应用
9-Chloro-3-fluoro-5-methylacridine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and antiviral properties.
Material Science: The compound is used in the development of fluorescent materials and dyes due to its photophysical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
作用机制
The mechanism of action of 9-Chloro-3-fluoro-5-methylacridine primarily involves DNA intercalation. By inserting itself between DNA base pairs, the compound disrupts the normal function of DNA and related enzymes, leading to inhibition of DNA replication and transcription. This mechanism is particularly relevant in its anticancer activity, where it can induce apoptosis in cancer cells . Additionally, the compound may interact with specific molecular targets, such as topoisomerases and telomerases, further contributing to its biological effects .
相似化合物的比较
9-Methylacridine: Lacks the chlorine and fluorine substituents, making it less reactive in certain substitution reactions.
9-Aminoacridine: Contains an amino group instead of chlorine and fluorine, leading to different biological activities and applications.
9-Carboxyacridine: Contains a carboxyl group, which affects its solubility and reactivity compared to 9-Chloro-3-fluoro-5-methylacridine.
Uniqueness: this compound is unique due to the presence of both chlorine and fluorine substituents, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for research in medicinal chemistry and material science .
属性
CAS 编号 |
88914-95-8 |
|---|---|
分子式 |
C14H9ClFN |
分子量 |
245.68 g/mol |
IUPAC 名称 |
9-chloro-3-fluoro-5-methylacridine |
InChI |
InChI=1S/C14H9ClFN/c1-8-3-2-4-11-13(15)10-6-5-9(16)7-12(10)17-14(8)11/h2-7H,1H3 |
InChI 键 |
BUXZRVLEJYSSMT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-one](/img/structure/B12930722.png)
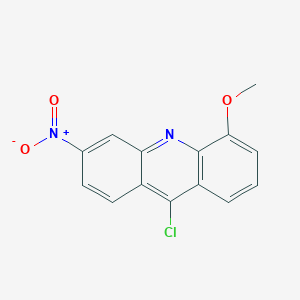

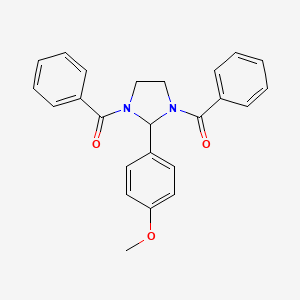
![4,5-Pyrimidinedicarboxylic acid, 2-[(acetylthio)methyl]-, dimethyl ester](/img/structure/B12930740.png)
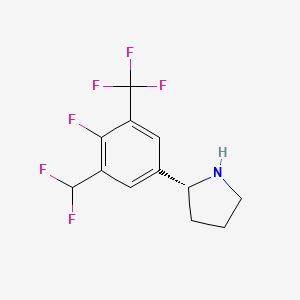
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,6-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12930763.png)
![2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B12930764.png)
![rel-Ethyl (1R,2R,4S,5S,7r)-7-hydroxy-3-oxa-9-azatricyclo[3.3.1.02,4]nonane-9-carboxylate](/img/structure/B12930772.png)
![7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide](/img/structure/B12930774.png)
